![molecular formula C20H22N4O3S B2896883 6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1327230-60-3](/img/structure/B2896883.png)
6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
The compound seems to contain a 4,7-Dimethylbenzo[d]thiazol-2-yl group . This group is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. The dimethyl groups at positions 4 and 7 could potentially increase the lipophilicity of the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A series of thiazolidinone derivatives have been synthesized, incorporating the core structure of the compound . These derivatives have been evaluated for their antimicrobial activity against a range of bacterial and fungal species. The results have highlighted significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Anticancer Activities
Research has also extended to the anticancer domain, where derivatives of 6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one have been synthesized and tested against prostate cancer cells. These studies aim to elucidate the compound's potential in treating cancer by evaluating its efficacy in inhibiting the growth of cancer cells, indicating a promising area for further research (Demirci & Demirbas, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-12-4-5-13(2)18-17(12)21-20(28-18)27-14-8-10-24(11-9-14)19(26)15-6-7-16(25)23(3)22-15/h4-7,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFHKTNSSOQHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=NN(C(=O)C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one |
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